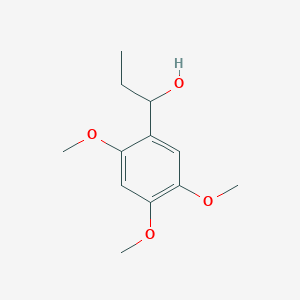

1-(2,4,5-Trimethoxyphenyl)-1-propanol

Description

Properties

CAS No. |

834-93-5 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C12H18O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h6-7,9,13H,5H2,1-4H3 |

InChI Key |

NHBUFOXGCPTIOH-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=C(C=C1OC)OC)OC)O |

Canonical SMILES |

CCC(C1=CC(=C(C=C1OC)OC)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4,5 Trimethoxyphenyl 1 Propanol and Analogous Structures

Directed Synthesis of 1-(2,4,5-Trimethoxyphenyl)-1-propanol

The most direct routes to this compound typically involve the manipulation of closely related precursor compounds.

Reductive Transformations of Precursor Compounds

A primary and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 2,4,5-trimethoxypropiophenone. wikipedia.orgresearchgate.netnist.gov This natural phenylpropanoid serves as a direct precursor to the desired alcohol. wikipedia.org The reduction of the carbonyl group in 2,4,5-trimethoxypropiophenone to a hydroxyl group can be achieved using various reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol (B129727) (MeOH). researchgate.net This reaction is typically carried out at room temperature and offers a high yield of the target alcohol.

The general reaction is as follows:

This method is favored for its simplicity, mild reaction conditions, and the ready availability of the starting material, which has been identified in the essential oils of several plant species. wikipedia.org

General Approaches to Trimethoxyphenyl-Substituted Alcohols and Derivatives

Broader synthetic strategies are often employed to create a variety of trimethoxyphenyl-substituted alcohols and their derivatives, providing access to a wider range of chemical structures for various applications.

Coupling and Condensation Reactions

Carbon-carbon bond-forming reactions are fundamental to the synthesis of the carbon skeleton of trimethoxyphenyl-substituted propanols and related structures.

Grignard Reactions: The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be used to synthesize tertiary or secondary alcohols. mnstate.edusigmaaldrich.com In this context, a Grignard reagent, such as an ethylmagnesium halide, can be reacted with a 2,4,5-trimethoxy-substituted benzaldehyde (B42025) or a related carbonyl compound to yield the corresponding alcohol. mnstate.edusigmaaldrich.combiosynth.com The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent workup with an acid protonates the resulting alkoxide to give the alcohol. mnstate.edu The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards water. sigmaaldrich.com

Wittig Reaction: The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). mnstate.eduwikipedia.orgumass.edumasterorganicchemistry.comlibretexts.org This reaction can be employed to construct the propenyl side chain, which can then be hydrated to form the alcohol. For instance, 2,4,5-trimethoxybenzaldehyde (B179766) can be reacted with an appropriate Wittig reagent to form a substituted styrene, which can then be further functionalized. mnstate.edu The Wittig reaction is particularly useful because it allows for the unambiguous placement of the double bond. mnstate.edulibretexts.org

Heck and Suzuki Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are indispensable for the synthesis of substituted styrenes and biaryls, which can be precursors to the target alcohols. lookchem.comrsc.orgsctunisie.orgnih.govnih.govharvard.edumdpi.comresearchgate.netgre.ac.uk The Heck reaction involves the coupling of an aryl halide or triflate with an alkene, such as ethylene, in the presence of a palladium catalyst to form a substituted styrene. lookchem.comsctunisie.orgnih.gov The Suzuki reaction couples an organoboron compound (like a boronic acid) with an aryl or vinyl halide, also catalyzed by palladium. harvard.edumdpi.comresearchgate.netgre.ac.uk These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of complex organic molecules. researchgate.nettcichemicals.com For example, a suitably substituted trimethoxyphenyl halide could be coupled with a propylene (B89431) equivalent or a vinylboronic acid to generate the carbon skeleton, which can then be converted to the desired alcohol.

Table 1: Comparison of Coupling and Condensation Reactions

| Reaction | Key Reactants | Product Type | Key Advantages |

| Grignard Reaction | Organomagnesium halide, Aldehyde/Ketone | Secondary/Tertiary Alcohol | Direct C-C bond formation to create the alcohol. mnstate.edusigmaaldrich.com |

| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | Alkene | Unambiguous placement of the double bond. mnstate.edulibretexts.org |

| Heck Coupling | Aryl halide, Alkene, Palladium catalyst | Substituted Styrene | High functional group tolerance. lookchem.comsctunisie.orgnih.gov |

| Suzuki Coupling | Organoboron compound, Aryl halide, Palladium catalyst | Biaryl or Substituted Styrene | Mild reaction conditions and high yields. harvard.edumdpi.comresearchgate.netgre.ac.uk |

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, often necessitates the use of stereoselective and asymmetric methods. For a molecule like this compound, which contains a chiral center at the carbon bearing the hydroxyl group, controlling the stereochemistry can be crucial.

Stereoselective reductions of the precursor ketone, 2,4,5-trimethoxypropiophenone, can be achieved using chiral reducing agents or catalysts. alaska.edu For example, certain ketoreductases can be employed for the stereoselective reduction of ketones to produce optically pure α-fluoro-β-hydroxy esters, a strategy that can be adapted for similar substrates. alaska.edu Microbial reduction is another powerful technique, where microorganisms are used to catalyze the stereospecific reduction of ketones. nih.gov For instance, various strains of bacteria and yeast have been successfully used to stereoselectively reduce ketones to their corresponding chiral alcohols. nih.gov Additionally, a general stereoselective approach has been developed for the synthesis of 1,2,4-triazepane-3-thiones/ones through the reduction or reductive alkylation of cyclic semicarbazones and thiosemicarbazones, highlighting the potential for stereocontrol in related systems. nih.gov

Catalytic Reaction Systems in Complex Organic Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules.

Catalytic Hydrogenation: This process is widely used for the reduction of various functional groups, including alkenes and carbonyls. tcichemicals.com In the context of synthesizing this compound, catalytic hydrogenation can be used to reduce the double bond of a precursor alkene or the carbonyl group of the corresponding ketone. tcichemicals.comnih.gov A variety of metal catalysts, such as palladium on carbon (Pd/C), platinum, or ruthenium, are commonly employed. tcichemicals.comnih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction. tcichemicals.com For example, certain ruthenium catalysts are effective for the hydrogenation of carbonyl groups. tcichemicals.com

Transition Metal Catalysis: Beyond hydrogenation, transition metal catalysts are central to many of the coupling reactions mentioned earlier, such as the Heck and Suzuki reactions, which rely on palladium catalysis. sctunisie.orgnih.gov Recent advancements have also explored the use of earth-abundant metals like chromium in novel catalytic cycles. For instance, visible-light-activated chiral chromium catalysis has been shown to facilitate three-component couplings to form chiral homoallylic alcohols. acs.org

Table 2: Overview of Catalytic Systems

| Catalytic System | Reaction Type | Substrate | Product | Catalyst Examples |

| Catalytic Hydrogenation | Reduction | Alkene/Ketone | Alkane/Alcohol | Pd/C, PtO₂, Ru complexes tcichemicals.comnih.gov |

| Heck Coupling | C-C Bond Formation | Aryl halide, Alkene | Substituted Styrene | Palladium acetate (B1210297), Palladacycles sctunisie.orgnih.gov |

| Suzuki Coupling | C-C Bond Formation | Organoboron, Aryl halide | Biaryl/Styrene | Pd(PPh₃)₄, PdCl₂(dppf) researchgate.nettcichemicals.com |

| Chiral Chromium Catalysis | Multicomponent Coupling | Cyclopropanol, Diene, Aldehyde | Chiral Homoallylic Alcohol | Chiral Chromium Complexes acs.org |

Multicomponent and One-Pot Synthetic Protocols

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. nih.govbohrium.commdpi.comjocpr.comacs.orgnih.govnih.gov These approaches are characterized by high atom and step economy. jocpr.com

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core structure. For instance, a three-component reaction could potentially bring together a trimethoxyphenyl-containing building block, a propanal equivalent, and another reactant to assemble the final product or a close precursor. The development of one-pot protocols, where sequential reactions are carried out in the same flask, can also streamline the synthesis. acs.orgnih.gov For example, a Wittig reaction to form a propenylbenzene derivative could be followed by an in-situ hydration or hydroboration-oxidation to yield the alcohol without isolating the alkene intermediate.

Elucidation of Reaction Mechanisms and Kinetics for 1 2,4,5 Trimethoxyphenyl 1 Propanol Systems

Mechanistic Investigations of Functional Group Transformations

The reactivity of 1-(2,4,5-Trimethoxyphenyl)-1-propanol is dominated by the chemistry of its hydroxyl group and the adjacent benzylic position. Transformations typically involve substitution of the hydroxyl group or its oxidation to a carbonyl.

Nucleophilic substitution reactions are fundamental processes for interconverting functional groups. ucsb.edu For an alcohol like this compound, the hydroxyl group (-OH) is inherently a poor leaving group. To facilitate substitution, it must first be protonated by an acid to form a good leaving group, water (H₂O). libretexts.org Once protonated, the substitution can proceed via either a unimolecular (SN1) or bimolecular (SN2) pathway.

The structure of this compound strongly favors the SN1 mechanism . masterorganicchemistry.com This pathway involves a two-step process:

Rate-Determining Step: Slow dissociation of the leaving group (H₂O) to form a planar carbocation intermediate. masterorganicchemistry.comchemguide.co.uk

Fast Step: Rapid attack of a nucleophile on the carbocation to form the final product. masterorganicchemistry.com

The key to the preference for the SN1 pathway is the exceptional stability of the resulting secondary benzylic carbocation. This stability arises from two primary electronic effects:

Resonance Stabilization: The positive charge on the benzylic carbon is delocalized across the adjacent π-system of the trimethoxyphenyl ring.

Inductive and Resonance Effects of Methoxy (B1213986) Groups: The three electron-donating methoxy groups (-OCH₃) further stabilize the carbocation through both resonance (lone pairs on oxygen) and inductive effects, significantly lowering the activation energy for its formation. masterorganicchemistry.com

Conversely, the SN2 mechanism is highly disfavored. An SN2 reaction involves a single, concerted step where the nucleophile attacks the carbon center from the side opposite the leaving group (a "backside attack"). ucsb.eduyoutube.com The secondary carbon of this compound, bonded to a phenyl ring and an ethyl group, is sterically hindered, making it difficult for the nucleophile to approach, thus inhibiting the SN2 pathway. masterorganicchemistry.comyoutube.com

| Feature | SN1 Pathway | SN2 Pathway | Relevance to this compound |

| Mechanism | Two steps, via carbocation intermediate masterorganicchemistry.com | One concerted step, via pentavalent transition state ucsb.edu | SN1 is the dominant pathway. |

| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] masterorganicchemistry.com | The rate is largely independent of the nucleophile's concentration. |

| Substrate Structure | Favored by 3° and 2° benzylic/allylic substrates libretexts.org | Favored by methyl and 1° substrates masterorganicchemistry.com | The secondary, benzylic nature strongly favors SN1. |

| Stereochemistry | Results in a mixture of retention and inversion (racemization) masterorganicchemistry.com | Results in inversion of configuration libretexts.org | Reactions at the chiral center would lead to racemization. |

| Carbocation Stability | Highly stabilized by resonance and electron-donating groups | Not applicable | The trimethoxyphenyl group provides excellent stabilization. |

The dehydrogenation of this compound is an oxidation reaction that converts the secondary alcohol into the corresponding ketone, 1-(2,4,5-Trimethoxyphenyl)propan-1-one. nist.govwikipedia.org This transformation is a key step in several catalytic processes and can be achieved using various metal-based catalysts. The general mechanism involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent benzylic carbon. This process is often the initial, reversible step in catalytically driven reactions like borrowing hydrogen. nsf.govnih.gov The resulting ketone, also known as 2',4',5'-Trimethoxypropiophenone, is a naturally occurring phenylpropanoid. wikipedia.org Further oxidation under specific conditions can lead to the formation of diketones such as 1-(2,4,5-Trimethoxyphenyl)-1,2-propanedione. nih.gov

Modern synthetic chemistry utilizes efficient catalytic systems to form complex molecules. For this compound, the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a particularly powerful strategy. nih.govmdpi.com

The Borrowing Hydrogen (BH) mechanism is an elegant, atom-economical process for forming C-C and C-N bonds, with water as the only byproduct. nih.gov When used for amination, the catalytic cycle proceeds as follows:

Dehydrogenation: A transition-metal catalyst (e.g., based on Ru, Ir) oxidizes the alcohol to the corresponding ketone, 1-(2,4,5-Trimethoxyphenyl)propan-1-one. The catalyst "borrows" the hydrogen, typically forming a metal-hydride species [MH₂]. nsf.govnih.gov

Condensation: The in-situ generated ketone reacts with an amine to form an imine intermediate, with the elimination of a water molecule.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to form the new, more complex amine product. The catalyst is regenerated in its original state, ready for the next cycle. nih.gov

This methodology avoids the need for pre-oxidizing the alcohol or using harsh alkylating agents. nsf.gov While C-N bond activation generally refers to the cleavage of a C-N bond, rsc.org in this context, the formation of a C-N bond from the alcohol substrate proceeds efficiently through the BH pathway.

Quantitative Kinetic Analysis and Rate Law Determinations

The rate law of a reaction provides a mathematical description of its speed and dependence on reactant concentrations. Determining the rate law is crucial for understanding the reaction mechanism.

For the SN1 substitution of this compound, the rate-determining step is the unimolecular formation of the carbocation. masterorganicchemistry.com Therefore, the reaction rate is dependent only on the concentration of the substrate (the protonated alcohol).

Rate Law: Rate = k [R-OH₂⁺]

For the disfavored SN2 reaction , the rate would depend on the concentration of both the substrate and the incoming nucleophile. masterorganicchemistry.com

Hypothetical SN2 Rate Law: Rate = k [R-OH₂⁺] [Nucleophile]

| Reaction Pathway | Expected Rate Law | Effect of Doubling [Substrate] | Effect of Doubling [Nucleophile/Amine] | Effect of Doubling [Catalyst] |

| SN1 | Rate = k[Substrate] | Rate doubles | No effect | Not applicable |

| SN2 (hypothetical) | Rate = k[Substrate][Nucleophile] | Rate doubles | Rate doubles | Not applicable |

| Borrowing Hydrogen | Complex (depends on RDS*) | Increases rate (may plateau) | Increases rate (may plateau) | Increases rate |

*RDS: Rate-Determining Step

Structure-Reactivity Relationships and Electronic Effects

The chemical behavior of this compound is a direct consequence of its molecular architecture. The interplay between steric and electronic factors dictates which reaction mechanisms are favored.

Electronic Effects: The most significant influence comes from the three methoxy (-OCH₃) substituents on the phenyl ring. As powerful electron-donating groups (via the +R or mesomeric effect), they enrich the aromatic ring with electron density. This has two major consequences:

Carbocation Stabilization: They dramatically stabilize the adjacent benzylic carbocation formed during an SN1 reaction, making this the preferred substitution pathway. masterorganicchemistry.com

Facilitation of Oxidation: The electron-rich nature of the system facilitates the initial dehydrogenation step in oxidation and borrowing hydrogen catalysis.

Steric Effects: The substrate is a secondary alcohol. The carbon atom bearing the hydroxyl group is attached to a relatively bulky trimethoxyphenyl group and an ethyl group. This steric hindrance around the reaction center obstructs the backside attack required for an SN2 reaction, further reinforcing the preference for the SN1 mechanism. masterorganicchemistry.com

| Structural Feature | Electronic/Steric Effect | Favored Reaction Pathway(s) |

| Secondary Benzylic Alcohol | Moderate steric hindrance; allows for carbocation formation. | SN1, Dehydrogenation, Borrowing Hydrogen |

| 2,4,5-Trimethoxyphenyl Group | Strong electron-donating (+R) effect. | SN1 (via carbocation stabilization), Dehydrogenation |

| Hydroxyl (-OH) Group | Poor leaving group; requires protonation for substitution. | Acid-catalyzed SN1 |

Strategic Derivatization and Structural Modification of the 1 2,4,5 Trimethoxyphenyl 1 Propanol Core

Design and Synthesis of Functionalized Analogues

The synthetic amenability of the 1-(2,4,5-trimethoxyphenyl)-1-propanol core allows for the introduction of a wide array of functional groups and complex ring systems. These modifications are strategically designed to explore new chemical spaces and to enhance specific molecular interactions.

The hydroxyl group of this compound is a prime site for derivatization through esterification and alkylation.

Esterification: The synthesis of ester derivatives is commonly achieved by reacting the parent alcohol with various acylating agents. For instance, di-ester derivatives have been synthesized to enhance biological activity. A study on related structures, such as 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol, demonstrated that creating di-esters, like the bis-trimethoxybenzoyl derivative, was critical for improving activity. nih.gov This suggests that the conversion of the hydroxyl group on the propanol (B110389) chain of this compound into various esters could significantly alter its properties.

Alkylation: The formation of alkyl ethers from the alcohol is another key modification. This is typically achieved through Williamson ether synthesis or other modern etherification methods. For example, a net reductive etherification can be accomplished by reacting an alcohol with an aldehyde in the presence of a phosphine (B1218219) and an acid. rsc.org A known derivative, 1-methoxy-1-(2,4,5-trimethoxyphenyl)-2-propanol, highlights the successful alkylation at the C1 hydroxyl position. nih.govthegoodscentscompany.com These modifications from alcohol to ether or ester fundamentally alter the molecule's polarity, hydrogen bonding capability, and steric profile, which in turn influences its reactivity and biological interactions.

Table 1: Examples of Ester and Alkyl Derivatization Strategies

| Modification Type | General Reaction | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| Esterification | Alcohol + Acylating Agent | Acyl chlorides, Anhydrides, Carboxylic acids | Ester (R-O-C=O) |

| Alkylation (Etherification) | Alcohol + Alkylating Agent | Alkyl halides, Aldehydes (reductive) | Ether (R-O-R') |

A significant area of research involves the incorporation of various heterocyclic ring systems into the core structure. This is often accomplished by first oxidizing the secondary alcohol of this compound to its corresponding ketone, 1-(2,4,5-trimethoxyphenyl)propan-1-one (also known as 2,4,5-trimethoxypropiophenone). wikipedia.org This ketone serves as a key intermediate for numerous cyclization reactions.

Chalcones: These α,β-unsaturated ketones are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. fabad.org.truece.brnih.gov Starting with 2,4,5-trimethoxyacetophenone (a related compound), condensation with various aldehydes produces chalcones. uece.br This method is highly versatile, allowing for the introduction of a second, highly variable aromatic or heterocyclic ring. fabad.org.tr

Thiazoles: Thiazole (B1198619) rings are typically synthesized using the Hantzsch synthesis. youtube.com This involves the reaction of an α-haloketone with a thioamide. youtube.com The ketone intermediate, 1-(2,4,5-trimethoxyphenyl)propan-1-one, can be brominated at the α-position to form 2-bromo-1-(2,4,5-trimethoxyphenyl)propan-1-one. mdpi.com This α-haloketone can then be reacted with thiourea (B124793) or other thioamides to yield the corresponding aminothiazole derivative. mdpi.com

Imidazoles: Substituted imidazoles can be prepared through multi-component reactions. core.ac.uknih.govsemanticscholar.orgresearchgate.netmdpi.com A common method involves the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). core.ac.uksemanticscholar.org To incorporate the trimethoxyphenyl moiety, a derivative like 2,4,5-trimethoxybenzaldehyde (B179766) could be used as the aldehyde component in this reaction to form a triaryl-substituted imidazole.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of amidrazones or the reaction of hydrazonyl chlorides with nitriles. nih.govresearchgate.net For example, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized, demonstrating the successful incorporation of a trimethoxyphenyl group into a triazole scaffold. nih.gov Similarly, 1,2,3-triazoles are often formed via copper-catalyzed azide-alkyne cycloaddition reactions. frontiersin.orgnih.govresearchgate.net

Quinolines: Quinoline synthesis can be accomplished through methods like the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.net More modern approaches involve three-component reactions of an aniline, an aldehyde, and an alkyne, often catalyzed by Lewis acids like FeCl₃ or Yb(OTf)₃. scielo.brorganic-chemistry.orgnih.gov

Oxetanes: The formation of an oxetane (B1205548) ring, a strained four-membered ether, can be achieved through methods like the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cnbeilstein-journals.orgnih.gov The ketone, 1-(2,4,5-trimethoxyphenyl)propan-1-one, could serve as the carbonyl component for such a reaction. organic-chemistry.org Other methods include intramolecular cyclizations of suitable precursors. beilstein-journals.orgnih.gov

Stereochemical Control in Derivatization: Diastereomer Formation and Separation

The this compound core contains a chiral center at the C1 position (the carbon bearing the hydroxyl group). When derivatization introduces a second stereocenter into the molecule, a mixture of diastereomers is formed.

For example, in the synthesis of chalcone-thiazole hybrids, the reaction of an α-haloketone with a substituted thiourea can create a new chiral center, leading to the formation of diastereomeric products. nih.gov Similarly, reactions involving the propanol side chain, such as those used to synthesize 8-O-4′-neolignans from related phenylpropanoid precursors, often yield racemic mixtures of threo- and erythro-diastereomers. researchgate.net

The separation of these diastereomers is a critical step for isolating pure stereoisomers and is typically accomplished using chromatographic techniques. researchgate.net High-performance liquid chromatography (HPLC), particularly with chiral stationary phases (CSPs), is a powerful tool for resolving both enantiomers and diastereomers. researchgate.net The choice of mobile phase, stationary phase, and other chromatographic conditions is crucial for achieving effective base-to-base separation of the stereoisomeric peaks. researchgate.net

Influence of Derivatization on Molecular Properties and Reactivity

Modifying the this compound structure has a profound impact on its molecular properties and chemical reactivity.

Molecular Properties: Introducing non-polar alkyl or bulky aromatic moieties generally increases the lipophilicity of the resulting analogue. Conversely, incorporating polar heterocyclic rings like imidazoles or triazoles can modulate solubility and hydrogen bonding capabilities. For example, oxetanes are recognized for conferring structural rigidity, low lipophilicity, and high hydrogen-bonding acceptor ability. nih.gov The addition of different functional groups alters the molecule's electronic properties; electron-withdrawing or -donating groups on newly added rings can influence the electron density across the entire molecule, affecting its interaction with biological targets.

Reactivity: Each new functional group introduces a new site of chemical reactivity.

Esters can be hydrolyzed back to the parent alcohol and a carboxylic acid.

Chalcones , as α,β-unsaturated ketones, are susceptible to Michael addition reactions at the β-carbon and nucleophilic attack at the carbonyl carbon. fabad.org.tr They can also act as dienophiles in Diels-Alder reactions. fabad.org.tr

Heterocyclic rings introduce their own characteristic reactivity. Imidazoles, triazoles, and thiazoles possess basic nitrogen atoms that can be protonated or alkylated, and the rings themselves can participate in various electrophilic or nucleophilic substitution reactions depending on the ring system and its existing substituents.

Table 2: Summary of Incorporated Ring Systems and Key Intermediates

| Ring System | Key Intermediate | Typical Synthesis Method | Reference |

|---|---|---|---|

| Chalcone (B49325) | 1-(2,4,5-Trimethoxyphenyl)propan-1-one | Claisen-Schmidt Condensation | fabad.org.truece.br |

| Thiazole | 2-Bromo-1-(2,4,5-trimethoxyphenyl)propan-1-one | Hantzsch Thiazole Synthesis | youtube.commdpi.com |

| Imidazole | 2,4,5-Trimethoxybenzaldehyde | Multi-component Reaction (e.g., Radziszewski) | core.ac.ukresearchgate.net |

| Triazole | Various (e.g., hydrazonyl chlorides, azides) | Cyclization / Cycloaddition | researchgate.netfrontiersin.org |

| Quinoline | Aniline + Aldehyde + Alkyne | Multi-component Reaction (e.g., Friedländer) | researchgate.netscielo.br |

| Oxetane | 1-(2,4,5-Trimethoxyphenyl)propan-1-one | Paternò-Büchi Reaction | beilstein-journals.orgnih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 1 2,4,5 Trimethoxyphenyl 1 Propanol and Its Derivatives

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of 1-(2,4,5-Trimethoxyphenyl)-1-propanol.

Nuclear Magnetic Resonance (NMR) Techniques (e.g., 1D, 2D, advanced pulse sequences)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons on the aromatic ring, the methoxy (B1213986) groups, the propanol (B110389) side chain, and the hydroxyl group would each exhibit distinct chemical shifts and coupling patterns. The aromatic protons typically appear in the downfield region (around 6-7 ppm), while the aliphatic protons of the propanol chain reside in the upfield region. The hydroxyl proton's signal can vary in position and may be broadened.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon atoms of the trimethoxyphenyl ring would resonate at lower field due to aromaticity and the electron-donating effect of the methoxy groups, while the aliphatic carbons of the propanol side chain would appear at higher field. miamioh.edu

Advanced two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle, especially when 1D spectra exhibit signal overlap. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For instance, it would show correlations between the protons on C1 and C2 of the propanol side chain. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of proton signals to their corresponding carbon atoms. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is vital for connecting different fragments of the molecule, such as linking the protons of the propanol side chain to the carbons of the aromatic ring. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps distinguish between CH, CH₂, and CH₃ groups, simplifying the assignment of carbon signals. miamioh.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-3 (Aromatic) | ~6.6 | - | s |

| H-6 (Aromatic) | ~6.9 | - | s |

| OCH₃ (C2) | ~3.8 | ~56 | s |

| OCH₃ (C4) | ~3.8 | ~56 | s |

| OCH₃ (C5) | ~3.9 | ~57 | s |

| H-1 (Propanol) | ~4.5 | ~72 | t |

| H-2 (Propanol) | ~1.7 | ~31 | m |

| H-3 (Propanol) | ~0.9 | ~10 | t |

| OH | Variable | - | s (broad) |

| C-1 (Aromatic) | - | ~128 | Quaternary |

| C-2 (Aromatic) | - | ~152 | Quaternary |

| C-3 (Aromatic) | - | ~98 | CH |

| C-4 (Aromatic) | - | ~143 | Quaternary |

| C-5 (Aromatic) | - | ~149 | Quaternary |

| C-6 (Aromatic) | - | ~113 | CH |

| C-1 (Propanol) | - | ~72 | CH |

| C-2 (Propanol) | - | ~31 | CH₂ |

| C-3 (Propanol) | - | ~10 | CH₃ |

Note: These are estimated values based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. Strong C-O stretching vibrations for the methoxy groups and the alcohol would appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed around 1600-1450 cm⁻¹, and C-H stretching vibrations for both the aromatic and aliphatic parts would be seen around 3100-2850 cm⁻¹. nist.govresearchgate.net

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch (broad) | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250, ~1040 | C-O Stretch | Aryl Ether (Methoxy) |

| ~1100 | C-O Stretch | Secondary Alcohol |

Note: These are characteristic frequency ranges. The exact peak positions can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net The presence of multiple methoxy groups (auxochromes) on the benzene ring typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. univer.kharkov.ua The electronic transitions are influenced by the substitution pattern on the aromatic ring and the solvent used for analysis. researchgate.netmdpi.com

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Expected λₘₐₓ (nm) | Chromophore |

| π → π | ~280-300 | Substituted Benzene Ring |

| π → π | ~220-240 | Substituted Benzene Ring |

Note: Values are estimations based on data for similar trimethoxy-substituted aromatic compounds. The solvent can significantly affect the absorption maxima.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for separating and identifying volatile and semi-volatile compounds. mdpi.com In a GC-MS analysis of this compound, the compound would first be separated from other components in the gas chromatograph based on its boiling point and interaction with the column's stationary phase. nist.gov Upon entering the mass spectrometer, it undergoes ionization, typically by electron impact (EI), which generates a molecular ion (M⁺•) and a series of fragment ions. nih.gov

The fragmentation pattern is a unique fingerprint that aids in structural identification. For an alcohol like this compound, characteristic fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, which would lead to a stable, resonance-delocalized ion containing the trimethoxyphenyl ring. This is often a dominant fragmentation pathway for alcohols. libretexts.org

Loss of Water: Dehydration can occur, leading to a fragment with a mass of M-18. libretexts.org

Benzylic Cleavage: Fragmentation of the propyl side chain, yielding characteristic ions. pjps.pk

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 226 | [C₁₂H₁₈O₄]⁺• | Molecular Ion (M⁺•) |

| 208 | [C₁₂H₁₆O₃]⁺• | Loss of H₂O (M-18) |

| 197 | [C₁₀H₁₃O₄]⁺ | Alpha-cleavage (Loss of C₂H₅•) |

| 181 | [C₁₀H₁₃O₃]⁺ | Benzylic cleavage and rearrangement |

| 167 | [C₉H₁₁O₃]⁺ | Further fragmentation of the ring/substituents |

Note: The relative abundance of these fragments provides a characteristic mass spectrum for the compound.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis

For analyzing complex mixtures, particularly those from natural product extracts or synthetic reaction media, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the technique of choice. ub.educsic.es LC separates the components of the mixture in the liquid phase before they are introduced into the high-resolution mass spectrometer. HRMS analyzers, such as Orbitrap or Time-of-Flight (TOF), provide highly accurate mass measurements (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the parent ion and its fragments, greatly increasing confidence in compound identification. nih.gov

In the context of this compound derivatives, LC-HRMS is invaluable. For example, the analysis of the related compound 1-(2,4,5-Trimethoxyphenyl)propane-1,2-diol shows a precursor ion [M-H₂O+H]⁺ at an m/z of 225.111. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion yield further structural information by fragmenting it and analyzing the resulting product ions, such as the prominent fragment at m/z 167.0704. nih.govnih.gov This level of detail is essential for distinguishing between isomers and identifying unknown metabolites or byproducts in a sample.

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to separating components from a mixture. For complex samples containing this compound and its closely related structural analogues, advanced techniques are required for effective resolution.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. These methods separate analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. UPLC utilizes smaller particle sizes (typically under 2 µm) in the column, which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. nih.gov

For the analysis of phenylpropanol derivatives, reversed-phase chromatography is commonly employed. sigmaaldrich.cnnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The separation of this compound from its synthetic precursors, such as the corresponding ketone (1-(2,4,5-Trimethoxyphenyl)propan-1-one), or from other derivatives can be efficiently achieved. The inclusion of modifiers like formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution. nih.gov Detection is often performed using a UV detector, as the trimethoxyphenyl group contains a strong chromophore. nih.gov

Table 1: Representative UPLC Method Parameters for Analysis of Phenylpropanol Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.5 - 0.7 mL/min |

| Column Temperature | 30 - 40 °C nih.gov |

| Detection Wavelength | Diode Array Detector (DAD) scanning, with specific monitoring around 254 nm and 290 nm |

| Injection Volume | 1 - 5 µL |

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used to resolve compounds with different polarities. |

This table presents typical starting conditions for method development for compounds structurally similar to this compound.

For complex volatile and semi-volatile mixtures, one-dimensional gas chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation capacity by employing two columns with different stationary phase selectivities connected in series via a modulator. sepsolve.comchemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them as sharp pulses onto the second-dimension column for a rapid, secondary separation. chromatographyonline.com

This technique is particularly useful for separating structurally similar isomers or for resolving low-level impurities that might co-elute with the main compound in a single-column separation. azom.com The primary column typically separates compounds based on their boiling points (non-polar phase), while the secondary column separates them based on polarity (polar phase). sepsolve.com The resulting data is displayed as a two-dimensional contour plot, where chemically related compounds tend to appear in structured patterns, aiding in their identification. chemistry-matters.comazom.com Given that the precursor, 1-(2,4,5-Trimethoxyphenyl)propan-1-one, is amenable to GC analysis, GCxGC would be an excellent tool for detailed profiling of a synthesis mixture containing both the precursor and the final propanol product. nist.gov

Table 2: Illustrative GC×GC System Configuration for Phenylpropanol Analysis

| Parameter | 1st Dimension Column | 2nd Dimension Column |

|---|---|---|

| Phase Type | Non-polar (e.g., 5% Phenyl Polysiloxane) | Mid- to High-Polarity (e.g., Polyethylene Glycol - WAX) |

| Length | 30 m sepsolve.com | 1-2 m sepsolve.com |

| Internal Diameter | 0.25 mm | 0.10 - 0.25 mm |

| Film Thickness | 0.25 µm | 0.10 - 0.25 µm |

| Modulator | Thermal or Flow-based | N/A |

| Modulation Period | 2-8 seconds chromatographyonline.com | N/A |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or Flame Ionization Detector (FID) chromatographyonline.com | N/A |

This table provides an example configuration. The optimal choice of columns and parameters depends on the specific separation challenge.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. mit.edu For a compound like this compound, which may exist in a crystalline form, Single-Crystal X-ray Diffraction (SCXRD) can provide the precise coordinates of each atom in the molecule, as well as its conformation and packing within the crystal lattice. nih.gov This information is invaluable for unambiguous structure confirmation.

The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. mdpi.com This diffraction pattern is directly related to the electron density distribution within the crystal. americanpharmaceuticalreview.com Analysis of these data can reveal:

The exact molecular structure and stereochemistry.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the propanol moiety.

The existence of different crystalline forms, known as polymorphs, which can have different physical properties.

While a specific crystal structure for this compound is not publicly documented, the methodology remains the gold standard for solid-state structural elucidation in pharmaceutical and chemical research. mdpi.comamericanpharmaceuticalreview.com

Integration of Analytical Techniques for Comprehensive Compound Characterization

A single analytical technique is often insufficient for the complete characterization of a compound and its related substances. A comprehensive understanding is achieved by integrating multiple, complementary techniques, often referred to as hyphenated techniques. researchgate.net The most powerful combination for structural analysis of unknown or trace-level compounds is the coupling of a separation technique with a spectroscopic detector, such as mass spectrometry (MS).

Combining HPLC or UPLC with mass spectrometry (LC-MS) allows for the separation of this compound from its derivatives, followed by their immediate ionization and mass analysis. This provides the molecular weight of each component and, through tandem mass spectrometry (MS/MS), detailed structural information from fragmentation patterns. Similarly, coupling GCxGC with a time-of-flight mass spectrometer (GCxGC-TOFMS) provides highly resolved separations with mass spectral data for each peak, enabling the confident identification of dozens or even hundreds of compounds in a complex sample. chromatographyonline.com An integrated strategy ensures that components are not only separated but also identified with a high degree of certainty. researchgate.net

Derivatization in Analytical Sample Preparation for Enhanced Detection and Separation

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method. mdpi.com For this compound, the primary site for derivatization is the hydroxyl (-OH) group of the propanol functional moiety.

Reasons for derivatizing this compound include:

Improving GC Performance: The polar hydroxyl group can cause poor peak shape and thermal instability during GC analysis. Converting it to a less polar ether or ester, for example through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reduces these issues.

Enhancing Detection Sensitivity: Attaching a chromophore or fluorophore can significantly increase the response in UV or fluorescence detectors for HPLC analysis. mdpi.comnih.gov This is particularly useful for quantifying trace amounts of the compound or its metabolites in complex matrices.

Improving Chromatographic Resolution: Changing the structure of the analyte can alter its retention behavior, which can be exploited to improve its separation from interfering compounds. nih.govdntb.gov.ua For instance, derivatizing enantiomers with a chiral reagent allows for their separation on a non-chiral column.

The choice of derivatizing agent depends on the analytical goal and the detection method employed. mdpi.com For mass spectrometry, reagents can be chosen that introduce a specific charge or a characteristic fragmentation pattern to aid in detection and identification. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(2,4,5-Trimethoxyphenyl)propan-1-one |

| Acetonitrile |

| Formic Acid |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Trifluoroacetic Acid |

Theoretical and Computational Investigations of 1 2,4,5 Trimethoxyphenyl 1 Propanol Systems

Quantum Chemical Approaches to Electronic and Molecular Structure

Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule from its electronic structure. These in silico techniques provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals in DFT, such as B3LYP or PBE0, are approximations used to describe the exchange-correlation energy of the system. nih.govnih.gov Hybrid functionals like B3LYP, which incorporate a portion of the exact exchange from Hartree-Fock theory, are widely used for organic molecules to achieve a balance between computational cost and accuracy. researchgate.netelixirpublishers.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, like 6-311+G(d,p) or the Def2-TZVP series, provide more flexibility in describing the spatial distribution of electrons and yield more accurate results, albeit at a higher computational expense. nih.govnih.gov The "+” indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" denotes the inclusion of polarization functions to describe non-spherical electron density distributions. researchgate.net For instance, in a study on related dimethoxybenzene derivatives, the B3LYP functional with the 6-311G(d,p) basis set was found to provide the lowest total energy compared to other functionals, indicating a stable and reliable prediction of the molecular ground state. nih.gov

Table 1: Common DFT Functionals and Basis Sets in Computational Studies

| Category | Name | Description |

|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for organic molecules. nih.gov |

| PBE0 | A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. nih.gov | |

| Basis Set | 6-311G(d,p) | A Pople-style basis set that uses three Gaussian functions for each valence atomic orbital. Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). nih.gov |

| 6-311++G(d,p) | An extension of the 6-311G(d,p) basis set that includes diffuse functions on both heavy atoms and hydrogen atoms for better description of non-covalent interactions. edu.krd | |

| Def2-TZVP | A Karlsruhe "default" basis set of triple-zeta valence quality with one set of polarization functions. Known for its efficiency and accuracy. nih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.org The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. edu.krdwikipedia.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. edu.krd This energy gap is instrumental in predicting the behavior of molecules in chemical reactions and their potential as electronic materials. wuxibiology.com For example, analysis of various substrates in the Pictet-Spengler reaction showed a clear correlation between the calculated HOMO-LUMO energy gap and the required reaction conditions, with larger gaps necessitating harsher conditions. wuxibiology.com

The distribution of HOMO and LUMO across the molecular structure reveals likely sites for nucleophilic and electrophilic attack, respectively, and helps to understand intramolecular charge transfer (ICT) processes upon electronic excitation. nih.gov

Table 2: Example Frontier Orbital Energies and Energy Gaps

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Stable Molecule | Low | High | Large | Low reactivity, high stability nih.gov |

| Reactive Molecule | High | Low | Small | High reactivity, low stability edu.krd |

| Tetrathiafulvalene (in Gas Phase) | -5.021 | -1.149 | 3.872 | Model for a reactive system edu.krd |

| Tetrathiafulvalene (in Water) | -5.087 | -1.141 | 3.946 | Stability increases in polar solvent edu.krd |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfers between filled donor orbitals and empty acceptor orbitals. This analysis helps to quantify the stability a molecule gains from these intramolecular interactions, offering insights beyond the classical Lewis structure representation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. MEP maps allow for the visual identification of electron-rich and electron-deficient regions. nih.gov

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In a molecule like 1-(2,4,5-Trimethoxyphenyl)-1-propanol, these areas would be concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. nih.gov

Blue regions indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton. nih.gov

Green regions represent areas of neutral or near-zero potential.

The MEP map provides a powerful visual guide to understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with biological receptors or other reactants. nih.gov

Molecular Simulation and Modeling for Dynamic and Interaction Studies

While quantum mechanics excels at describing the electronic properties of a single molecule, molecular simulation and modeling techniques are used to explore the dynamic behavior of molecules and their interactions with larger biological systems.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. mdpi.com The process involves two main steps: searching for possible binding poses of the ligand within the receptor's active site and then ranking these poses using a scoring function. mdpi.comresearchgate.net

Software such as AutoDock, GOLD, and DockThor are commonly used for these simulations. mdpi.com The scoring function estimates the free energy of binding, with more negative scores typically indicating a more favorable binding interaction. researchgate.net For example, in a study of 1,2,4-triazole (B32235) derivatives containing a trimethoxyphenyl group, molecular docking was used to investigate their interaction with the colchicine (B1669291) binding site of tubulin, revealing key hydrogen bonding and hydrophobic interactions that stabilize the complex. nih.gov Such studies are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing. openmedicinalchemistryjournal.com

Table 3: Example Molecular Docking Results for Bioactive Compounds

| Ligand | Target Protein | Binding Energy (kcal/mol) | Software/Method |

|---|---|---|---|

| Isoquercetin | COVID-19 Main Protease (6LU7) | -6.74 | AutoDock Vina researchgate.netopenmedicinalchemistryjournal.com |

| Quercetin | COVID-19 Main Protease (6LU7) | -6.42 | AutoDock Vina researchgate.net |

| Anilide 4e | Tubulin (Colchicine Site) | -8.12 | MOE Dock nih.gov |

| Anilide 4f | Tubulin (Colchicine Site) | -7.98 | MOE Dock nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a detailed view of conformational changes and structural stability.

In the context of drug design, MD simulations are often performed on a ligand-receptor complex identified through molecular docking. These simulations can validate the stability of the predicted binding pose. Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable, converging RMSD value suggests that the system has reached equilibrium and the complex is stable.

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, while low values point to more rigid parts of the structure.

Studies on small molecules like 1- and 2-propanol have used MD simulations to explore complex processes such as isomerization and fragmentation following ionization, demonstrating the power of this technique to reveal intricate dynamic mechanisms. rsc.org For a compound like this compound, MD simulations would be invaluable for assessing the stability of its binding mode within a target protein and understanding how its conformational flexibility influences its biological activity.

Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The intermolecular forces of a molecule dictate its physical properties and its interactions within a biological or chemical system. For this compound, the primary non-covalent interactions expected are hydrogen bonding and pi-stacking, both of which can be effectively modeled using computational methods.

Hydrogen Bonding

The structure of this compound contains functional groups capable of participating in hydrogen bonds as both donors and acceptors. The hydroxyl (-OH) group on the propanol (B110389) side chain is the principal hydrogen bond donor. The lone pairs of electrons on the oxygen atom of this hydroxyl group, as well as on the oxygen atoms of the three methoxy (-OCH₃) groups on the phenyl ring, can all serve as hydrogen bond acceptors.

Computational models can predict the strength and geometry of these bonds. Studies on similar phenyl-alcohols have shown that the presence of an aromatic moiety can lead to a more disordered molecular organization compared to their simpler aliphatic counterparts, influencing the formation of hydrogen-bonded clusters. dss.go.th The steric bulk of the trimethoxyphenyl group and its electronic properties would be key variables in a computational simulation of such clusters. Furthermore, computational studies on substituted phenols demonstrate that substituents significantly influence hydrogen bonding by altering the electronic properties of the molecule. epa.gov

Interactive Table: Potential Hydrogen Bonding Sites

| Functional Group | Atom | Role in Hydrogen Bonding | Notes |

| Hydroxyl | H | Donor | The primary site for donating a hydrogen bond. |

| Hydroxyl | O | Acceptor | Can accept a hydrogen bond from another molecule. |

| Methoxy (at C2) | O | Acceptor | The oxygen's lone pairs can accept a hydrogen bond. |

| Methoxy (at C4) | O | Acceptor | The oxygen's lone pairs can accept a hydrogen bond. |

| Methoxy (at C5) | O | Acceptor | The oxygen's lone pairs can accept a hydrogen bond. |

Pi-Stacking

The 2,4,5-trimethoxyphenyl ring is an electron-rich aromatic system. The three methoxy groups are strong electron-donating groups, which increase the π-electron density of the benzene (B151609) ring. This electronic characteristic makes the molecule a strong candidate for engaging in π-stacking interactions. Computational studies can quantify the energy of these interactions, which are crucial for molecular recognition and the stability of supramolecular structures. dss.go.th

These interactions would be most significant when this compound interacts with an electron-deficient aromatic ring (a π-acceptor), leading to a favorable π-π interaction. Density functional theory (DFT) calculations are often employed to evaluate the sublimation enthalpy of crystals and characterize the nature and energy of such intermolecular forces.

Interactive Table: Molecular Features Influencing Pi-Stacking

| Feature | Description | Implication for Pi-Stacking |

| Aromatic System | Phenyl Ring | The core structure enabling pi-stacking. |

| Substituents | Three -OCH₃ groups | Electron-donating groups that increase the ring's π-electron density. |

| Interaction Potential | Electron-Rich (π-donor) | Favorable interactions with electron-poor (π-acceptor) aromatic systems. |

Predictive Modeling for Chemical Reactivity and Pathway Elucidation

Predictive modeling, utilizing tools like Density Functional Theory (DFT), is a cornerstone of modern chemistry for understanding reaction mechanisms, predicting product formation, and elucidating complex reaction pathways. Such models are invaluable for forecasting the chemical behavior of molecules like this compound.

Predictive Modeling for Chemical Reactivity

The reactivity of this compound can be assessed by identifying its most reactive sites. Computational methods can map the molecule's properties to predict where chemical reactions are most likely to occur.

Frontier Molecular Orbital (FMO) Theory : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the molecule's nucleophilic and electrophilic centers, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MESP) : MESP maps visualize the charge distribution across a molecule. Regions of negative potential (in red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (in blue) indicate electron-poor areas susceptible to nucleophilic attack. For this molecule, the oxygen atoms would show negative potential, while the hydroxyl hydrogen would be a site of positive potential.

Bond Dissociation Energy (BDE) : DFT calculations can compute the energy required to homolytically cleave any given bond. This is particularly useful for predicting susceptibility to radical reactions. For instance, calculating the BDE for the C-H and O-H bonds at the benzylic position can predict the ease of hydrogen abstraction during oxidation reactions.

Pathway Elucidation

For a molecule with multiple functional groups, several reaction pathways are often possible. Computational chemistry can elucidate the most probable pathway by calculating the thermodynamic and kinetic parameters for each potential route. For example, in the oxidation of this compound, at least two pathways could be considered:

Pathway A : Oxidation of the secondary alcohol to form the corresponding ketone, 1-(2,4,5-trimethoxyphenyl)propan-1-one.

Pathway B : Cleavage of the C-C bond on the propanol side chain, a reaction observed in analogous lignin (B12514952) model compounds.

Interactive Table: Illustrative Energy Profile for a Hypothesized Oxidation Reaction (Note: The following values are hypothetical and for illustrative purposes to demonstrate the data generated from a computational pathway elucidation study.)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 (Pathway A) | Transition state for alcohol oxidation | +15.2 |

| Intermediate 1 | Ketone product: 1-(2,4,5-trimethoxyphenyl)propan-1-one | -5.8 |

| TS2 (Pathway B) | Transition state for C-C bond cleavage | +28.5 |

| Intermediate 2 | Products of side-chain cleavage | -2.1 |

This illustrative data suggests that under these hypothetical conditions, Pathway A (oxidation to the ketone) would be significantly more favorable than Pathway B (side-chain cleavage) due to its much lower activation energy barrier (15.2 vs 28.5 kcal/mol).

Biochemical Interactions and Mechanistic Discoveries of 1 2,4,5 Trimethoxyphenyl 1 Propanol and Analogues in Vitro Focus

Molecular Target Engagement and Enzyme Interaction Mechanisms

The interaction of 1-(2,4,5-trimethoxyphenyl)-1-propanol and its analogues with various enzymes is a key area of investigation, revealing specific inhibitory and modulatory activities.

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Its inhibition is a therapeutic strategy for managing diabetic complications. Extracts from Perilla frutescens, containing the analogue α-asarone, have demonstrated the ability to inhibit aldose reductase. nih.govnih.gov Studies focusing on the ethyl acetate (B1210297) soluble fraction of methanol (B129727) extracts from purple perilla identified several compounds responsible for this inhibitory action, including chlorogenic acid, rosmarinic acid, luteolin, and methyl rosmarinic acid. nih.gov The inhibitory potential of these extracts highlights the role of their constituent phenylpropanoids and other phenolic compounds in modulating this key enzyme. nih.govnih.gov

Beyond aldose reductase, α-asarone and related compounds have been shown to interact with other enzyme systems in vitro.

HMG-CoA Reductase: Alpha-asarone has been identified as an inhibitor of HMG-CoA reductase, a rate-limiting enzyme in the cholesterol synthesis pathway. nih.govnih.gov

Xanthine (B1682287) Oxidase: Extracts from Perilla frutescens have also been found to contain constituents that inhibit xanthine oxidase, an enzyme involved in purine (B94841) metabolism and the production of uric acid. nih.gov

Acetylcholinesterase: Some research indicates that certain analogues can inhibit acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine. researchgate.net

Inhibitor kappa B-alpha (IκBα) Signaling: Mechanistic studies have revealed that α-asarone can inhibit lipopolysaccharide (LPS)-stimulated activation in microglial cells by regulating nuclear factor kappa-B (NF-κB). medchemexpress.com This is achieved by blocking the degradation of IκBα, an inhibitor of the NF-κB signaling pathway. medchemexpress.com

Table 1: Enzyme Inhibition by α-Asarone and its Source Extracts

| Enzyme Target | Inhibitor/Source | Finding | Citation |

|---|---|---|---|

| Aldose Reductase | Ethyl acetate extracts of purple perilla | Extracts containing α-asarone and other phenolic compounds inhibit enzyme activity. | nih.govnih.gov |

| HMG-CoA Reductase | α-Asarone | Directly inhibits the enzyme involved in cholesterol synthesis. | nih.govnih.gov |

| Xanthine Oxidase | Perilla frutescens extract | Components within the extract show inhibitory effects on the enzyme. | nih.gov |

Receptor Binding and Activation/Inhibition Pathways

The analogues of this compound engage with various cellular receptors and signaling pathways.

GABA Receptors: Alpha-asarone is recognized as a psychoactive compound that can interact with the GABAergic system. medchemexpress.com

Cholesterol Efflux Pathway (ABCA1/ABCG1): In oxidized LDL-exposed macrophages, α-asarone was found to enhance the expression of the membrane proteins ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.gov These proteins are crucial for mediating cholesterol efflux to form high-density lipoprotein (HDL), suggesting an activation role in this reverse cholesterol transport pathway. nih.gov

Nuclear Factor Kappa-B (NF-κB) Pathway: As mentioned, α-asarone inhibits the LPS-stimulated inflammatory response by blocking the degradation of IκBα, which prevents the activation and nuclear translocation of NF-κB. medchemexpress.com

In Vitro Cellular Pathway Modulation

These compounds exert significant effects on fundamental cellular processes, including cytoskeletal dynamics and cell cycle progression.

Microtubules are dynamic polymers essential for cell structure, division, and intracellular transport. Certain phenylpropanoid analogues have been shown to interfere with these structures. Research into m-carborane-containing derivatives of trimethoxybenzoyl compounds, which are structurally related to asarone (B600218) analogues, has identified potent inhibitors of tubulin polymerization. researchgate.net Specifically, a 3,4,5-trimethoxybenzoyl derivative demonstrated dose-dependent inhibition of tubulin polymerization, a mechanism shared with established anticancer agents like vinca (B1221190) alkaloids. researchgate.netscribd.com This disruption of microtubule assembly leads to failures in critical cellular functions. scribd.com

By disrupting microtubule function, these compounds can induce specific cellular responses, most notably perturbations in the cell cycle. The inhibition of microtubule polymerization prevents the formation of a functional mitotic spindle, a requisite structure for chromosome segregation during mitosis. scribd.com This disruption leads to an arrest of the cell cycle, typically in the metaphase stage, which can ultimately trigger apoptosis or cell death. scribd.com Studies on other compounds that disturb cellular homeostasis and genome maintenance mechanisms note that such events can lead to significant cellular consequences. researchgate.net The ability of certain asarone analogues to interfere with the cell cycle is a key aspect of their biological activity. researchgate.netacs.org

Table 2: Summary of Cellular Pathway Modulation by Asarone Analogues

| Cellular Process | Compound/Analogue Family | In Vitro Effect | Citation |

|---|---|---|---|

| Microtubule Polymerization | 3,4,5-trimethoxybenzoyl derivative | Inhibits tubulin polymerization in a dose-dependent manner. | researchgate.net |

| Cell Cycle Progression | Vinca Alkaloids (as a mechanistic parallel) | Causes cell cycle arrest in the metaphase stage due to microtubule disruption. | scribd.com |

Elucidation of Structure-Activity Relationships (SAR) at the Biochemical Level

The structure-activity relationship (SAR) of this compound and its analogues has been a subject of investigation, primarily in the context of anticancer research, with a significant focus on their interaction with tubulin. The core structure, featuring a trimethoxyphenyl ring linked to a propanol (B110389) or a modified propenone chain, serves as a scaffold for designing potent biological agents. nih.govnih.govtandfonline.com Analogues are often designed as hybrids of known microtubule-targeting agents like combretastatins and chalcones. mdpi.comnih.gov

SAR studies on related compounds, such as 4-substituted methoxybenzoyl-aryl-thiazoles, have explored modifications of the linker between the aromatic rings and the composition of the second ring system. nih.gov For instance, replacing the carbonyl linker with an oxime or an alkene group significantly alters the biological activity. nih.gov Similarly, substituting the thiazole (B1198619) ring with other heterocycles like oxazoline (B21484) or oxazole (B20620) also impacts the compound's efficacy. nih.gov In a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, the pyridine (B92270) skeleton was identified as a promising scaffold for developing novel tubulin polymerization inhibitors. tandfonline.com The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) values are used to quantify their potency. nih.govsemanticscholar.orgmdpi.com For example, certain trimethoxyphenyl-based analogues exhibited good cytotoxic potency with IC50 values in the low micromolar range against hepatocellular carcinoma (HepG2) cells. nih.govsemanticscholar.orgmdpi.com These studies collectively indicate that the biological effect is highly sensitive to the structural features of the molecule, including the nature of the aromatic rings and the linker connecting them. nih.govnih.gov

Table 1: SAR of Selected Trimethoxyphenyl Analogues and Their Biochemical Effects

| Compound Class | Key Structural Feature | Biochemical Target/Effect | Observed Potency | Reference |

|---|---|---|---|---|

| Trimethoxyphenyl-based oxazolones | Variation in the azalactone ring | β-tubulin polymerization inhibition | IC50 values from 1.38 to 3.21 μM against HepG2 cells | nih.gov, semanticscholar.org |

| Chalcone (B49325) 1,2,4-triazole (B32235) derivatives | 3,4,5-trimethoxyphenyl on Ring A | Tubulin polymerization inhibition, Aromatase inhibition | Sub-micromolar IC50 values in various cancer cell lines | mdpi.com, nih.gov |

| 4-Substituted methoxybenzoyl-aryl-thiazoles | Carbonyl linker modification (e.g., to oxime) | Tubulin binding at colchicine (B1669291) site | Potent anticancer activity (e.g., IC50 of 0.021 μM in PC-3 cells for parent compound) | nih.gov |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Pyridine skeleton as a cis-restricted linker | Tubulin polymerization inhibition | Potent antiproliferative activity against HeLa, MCF-7, and A549 cells | tandfonline.com |

Critical Role of the Trimethoxyphenyl Moiety in Biochemical Efficacy

In many potent tubulin polymerization inhibitors, the 3,4,5-trimethoxyphenyl group is retained as a constant feature, indicating its necessity for high-affinity binding. nih.govmdpi.com It is considered a key tubulin-binding moiety, essential for the antitubulin activity of compounds like combretastatins, phenstatins, and related chalcones. nih.govmdpi.com The specific arrangement of the three methoxy (B1213986) groups is thought to facilitate optimal interaction within the hydrophobic pocket of the colchicine binding site on β-tubulin. Studies on related heterocyclic compounds also emphasize the importance of the trimethoxyphenyl group for potent activity. For instance, in a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, the presence of a methoxy group on the phenyl ring was found to be crucial for antibacterial action. nih.gov The substitution pattern and the electronic properties conferred by the methoxy groups are thus determinant factors for the biochemical efficacy of this class of compounds.

Antioxidant and Anti-inflammatory Mechanisms in Biological Systems

Analogues of this compound, particularly those belonging to the chalcone class, have demonstrated significant antioxidant and anti-inflammatory properties in various in vitro models. nih.govnih.gov The biochemical mechanisms underlying these effects often involve the modulation of key signaling pathways that regulate cellular stress and inflammatory responses.

The anti-inflammatory effects are frequently mediated through the induction of heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective and anti-inflammatory functions. nih.gov Synthetic chalcones bearing methoxy substituents have been shown to induce HO-1 protein expression and enzyme activity. nih.gov This induction is often linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Furthermore, these compounds can attenuate inflammatory responses by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov This is a critical pathway that controls the expression of many pro-inflammatory genes. The inhibition of NF-κB activity leads to the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov

The antioxidant activity is often assessed using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govmdpi.com These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals, indicating its potential to counteract oxidative stress. nih.govnih.gov

Table 2: Key Molecular Targets in Antioxidant and Anti-inflammatory Pathways

| Pathway/Target | Function | Effect of Trimethoxyphenyl Analogues | Reference |

|---|---|---|---|

| Nrf2 | Transcription factor for antioxidant genes | Activation/Induction of translocation | nih.gov, nih.gov |

| HO-1 | Antioxidant and anti-inflammatory enzyme | Induced expression and activity | nih.gov |

| NF-κB | Transcription factor for pro-inflammatory genes | Inhibition/Attenuation of activity | nih.gov, nih.gov |

| COX-2 | Enzyme for prostaglandin (B15479496) synthesis (pro-inflammatory) | Reduced expression | nih.gov, nih.gov |

| iNOS | Enzyme for nitric oxide production (pro-inflammatory) | Reduced expression | nih.gov, nih.gov |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Signaling molecules that promote inflammation | Downregulation/Reduced secretion | nih.gov, nih.gov, nih.gov |

Biochemical Basis of Antimicrobial Activity

Derivatives containing the trimethoxyphenyl moiety or the propanol structural element have been evaluated for their antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi. nih.govnih.govusmf.md The biochemical basis for their antimicrobial action involves various mechanisms that disrupt essential cellular processes in microorganisms.